molecular formula C59H90O4 B1682672 Coenzyme Q10 CAS No. 303-98-0

Coenzyme Q10

Cat. No.: B1682672
CAS No.: 303-98-0
M. Wt: 863.3 g/mol
InChI Key: ACTIUHUUMQJHFO-UPTCCGCDSA-N
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Mechanism of Action

Coenzyme Q10 (CoQ10), also known as ubiquinone or ubidecarenone, is a naturally occurring biochemical cofactor and an antioxidant produced by the human body . It plays a crucial role in various biological processes, including energy production, antioxidant activities, and modulation of cellular metabolism .

Target of Action

CoQ10 is a key component of the mitochondrial electron transport chain (ETC), where it plays a role in oxidative phosphorylation, a process required for the biosynthesis of adenosine triphosphate (ATP), the primary energy source of cells . It serves as a component for the three complexes (complex I, complex II, and complex III) of the ETC in the mitochondria .

Pharmacokinetics

CoQ10 is a lipophilic molecule, and due to its hydrophobicity and large molecular weight, absorption of dietary CoQ10 is slow and limited . In the case of dietary supplements, solubilized CoQ10 formulations show enhanced bioavailability . The Tmax is around 6 hours, with an elimination half-life of about 33 hours . The reference intervals for plasma CoQ10 range from 0.40 to 1.91 micromol/l in healthy adults .

Result of Action

CoQ10 exhibits potent renal protective effects on various types of acute kidney injury (AKI), such as AKI induced by drugs, extracorporeal shock wave lithotripsy (ESWL), sepsis, contrast media, and ischemia–reperfusion injury . The renal protective role of CoQ10 against AKI might be mediated by the antiperoxidative, anti-apoptotic, and anti-inflammatory potential of CoQ10 . The molecular mechanisms for the protective effects of CoQ10 might be attributed to the regulation of multiple essential genes (e.g., caspase-3, p53, and PON1) and signaling cascades (e.g., Nrf2/HO-1 pathway) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CoQ10. For instance, geographical differences in patient characteristics and management can affect the outcomes in heart failure trials involving CoQ10 . Moreover, CoQ10 production may be impacted by inadequate intake of pantothenic acid (vitamin B6) . These fermentation conditions often require a large set of tests to identify the optimal parameters for maximizing CoQ10 production .

Biochemical Analysis

Biochemical Properties

Coenzyme Q10 functions as a crucial electron carrier in the respiratory chain, serving as an essential element in cellular energy generation and exhibiting antioxidant properties . It also plays a role in controlling the flow of oxygen within cells . This compound is a component of the mitochondrial electron transport chain (ETC), where it plays a role in oxidative phosphorylation, a process required for the biosynthesis of adenosine triphosphate, the primary energy source of cells .

Cellular Effects

This compound may help support the skin, brain, and lungs, as well as protect against chronic diseases like cancer or diabetes . It helps generate energy in cells by making the antioxidant adenosine triphosphate (ATP), which is involved in cell energy transfer, and serves as an antioxidant to protect cells against oxidative stress . This compound significantly decreased myocardial infarct size by 11.36% compared with the control group in animal models of myocardial I/R injury .

Molecular Mechanism

The molecular mechanisms for the protective effects of this compound might be attributed to the regulation of multiple essential genes (e.g., caspase-3, p53, and PON1) and signaling cascades (e.g., Nrf2/HO-1 pathway) . As part of the mitochondrial electron transport chain, this compound accepts electrons from reducing equivalents generated during fatty acid and glucose metabolism and then transfers them to electron acceptors .

Temporal Effects in Laboratory Settings

This compound treatment exhibited a potent renal protective effect on various types of acute kidney injury (AKI), such as AKI induced by drugs (e.g., ochratoxin A, cisplatin, gentamicin, L-NAME, and nonsteroidal anti-inflammatory drug), extracorporeal shock wave lithotripsy (ESWL), sepsis, contrast media, and ischemia–reperfusion injury . This compound appears to help protect the heart from the toxic effects of cancer chemotherapy drugs such as doxorubicin and daunorubicin .

Dosage Effects in Animal Models

This compound significantly decreased myocardial infarct size by 11.36% compared with the control group in animal models of myocardial I/R injury . This beneficial action was retained regardless of model type and reperfusion time .

Metabolic Pathways

This compound plays a role in mitochondrial oxidative phosphorylation, aiding in the production of adenosine triphosphate (ATP), which is involved in energy transfer within cells . It is a lipophilic molecule that is located in all biological membranes of the human body and serves as a component for the synthesis of ATP .

Transport and Distribution

This compound is a lipophilic molecule that is located in all biological membranes of the human body and serves as a component for the synthesis of ATP . It is absorbed slowly from the small intestine, possibly because it has a high molecular weight and is not very water soluble, passes into the lymphatics, and finally to the blood and tissues .

Subcellular Localization

This compound is a lipophilic molecule that is located in all biological membranes of the human body and serves as a component for the synthesis of ATP . It is a central component in the mitochondrial electron transport chain (ETC) located in the inner mitochondrial membrane where it transports electrons from complexes I and II to complex III to provide energy for proton translocation to the intermembrane space .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ubidecarenone typically involves the condensation of a quinone structure with a polyisoprenoid side chain. One common method includes the use of solanesol, a naturally occurring polyisoprenoid alcohol, which is converted into its corresponding bromide and then coupled with a quinone derivative under basic conditions .

Industrial Production Methods: Industrial production of ubidecarenone often employs microbial fermentation using strains of bacteria or yeast that naturally produce coenzyme Q10. The fermentation process is optimized to increase yield, followed by extraction and purification steps to isolate the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Ubiquinone

    Reduction: Ubiquinol

Biological Activity

Coenzyme Q10 (CoQ10), also known as ubiquinone, is a naturally occurring antioxidant found in the mitochondria of cells. It plays a crucial role in the production of adenosine triphosphate (ATP) through the mitochondrial respiratory chain and exhibits significant biological activities that impact various health conditions. This article explores the biological activity of CoQ10, focusing on its mechanisms, clinical applications, and research findings.

CoQ10 functions primarily through two key mechanisms:

  • Bioenergetic Role : CoQ10 is integral to the electron transport chain, facilitating ATP synthesis by acting as an electron carrier. It exists in three redox states: oxidized (ubiquinone), partially reduced (ubisemiquinone), and fully reduced (ubiquinol). This property enables CoQ10 to participate in redox reactions, crucial for cellular energy metabolism .
  • Antioxidant Activity : CoQ10 acts as a lipophilic antioxidant, protecting cellular membranes from oxidative damage by scavenging free radicals and regenerating other antioxidants like vitamin E. This dual role as an antioxidant and bioenergetic cofactor positions CoQ10 as a vital player in maintaining cellular health and function .

Clinical Applications

CoQ10 has been studied extensively for its potential therapeutic effects across various health conditions:

  • Cardiovascular Health : Numerous studies indicate that CoQ10 supplementation can improve outcomes in patients with heart failure. The Q-SYMBIO trial demonstrated that patients receiving CoQ10 had a significantly lower incidence of major cardiovascular events compared to the placebo group, along with improved cardiac function .
  • Fatigue Reduction : Meta-analyses have shown that CoQ10 supplementation effectively reduces fatigue symptoms in conditions such as chronic fatigue syndrome and fibromyalgia. A systematic review indicated that higher doses and longer treatment durations correlate with greater fatigue reduction .
  • Metabolic Disorders : Research has highlighted CoQ10's role in lipid metabolism and obesity management. Studies on animal models showed that CoQ10 supplementation could reduce white adipose tissue content and improve mitochondrial function, suggesting its potential in treating metabolic syndrome .

Case Studies

Several clinical trials have provided insights into the efficacy of CoQ10:

  • Heart Failure : In a double-blind study involving 420 patients with moderate to severe heart failure, those treated with 300 mg/day of CoQ10 showed a significant reduction in all-cause mortality compared to placebo .
  • Chronic Fatigue Syndrome : A randomized controlled trial involving 73 participants demonstrated significant improvements in fatigue scores after administering 200 mg/day of CoQ10 combined with NADH for eight weeks .
  • Fibromyalgia : A study reported that females treated with 300 mg/day of CoQ10 experienced significant reductions in fatigue and pain levels after three months compared to the placebo group .

Research Findings

Recent research continues to explore the diverse biological activities of CoQ10:

  • Anti-inflammatory Effects : Studies suggest that CoQ10 may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
  • Neuroprotective Properties : Preliminary findings indicate that CoQ10 may protect against neurodegenerative diseases by supporting mitochondrial function and reducing oxidative stress .

Summary Table of Clinical Findings

ConditionDosageDurationOutcome
Heart Failure300 mg/day2 yearsReduced mortality; improved cardiac function
Chronic Fatigue Syndrome200 mg/day + NADH8 weeksSignificant fatigue reduction
Fibromyalgia300 mg/day3 monthsReduced fatigue and pain levels
ObesityVariableVariableImproved lipid metabolism; reduced adiposity

Properties

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTIUHUUMQJHFO-UPTCCGCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H90O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046054
Record name Ubidecarenone
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Molecular Weight

863.3 g/mol
Source PubChem
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Physical Description

Solid
Record name Coenzyme Q10
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Solubility

Sparingly soluble
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Mechanism of Action

Ubidecarenone is an essential cofactor in the mitochondrial electron transport chain. Its functions are the acceptance of electrons from the complex I and II and this activity is vital for the production of ATP. It acts as a mobile redox agent shuttling electrons and protons in the electron transport chain. Ubidecarenone also presents antioxidant activity in mitochondria and cellular membranes, protecting against peroxidation of lipid membranes as well as inhibiting oxidation of LDL-cholesterol.
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CAS No.

303-98-0
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Record name Coenzyme Q10
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Record name 2,5-Cyclohexadiene-1,4-dione, 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaen-1-yl]-5,6-dimethoxy-3-methyl-
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Melting Point

50-52ºC
Record name Ubidecarenone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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